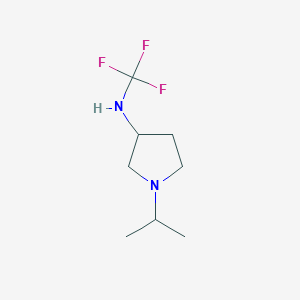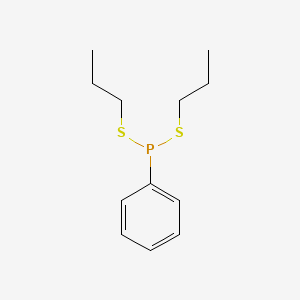![molecular formula C18H16I2N2O4S B13963202 3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 531533-66-1](/img/structure/B13963202.png)
3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid: is a complex organic compound with the molecular formula C18H16I2N2O4S This compound is characterized by the presence of two iodine atoms, a propoxybenzoyl group, and a carbamothioylamino group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Iodination: The introduction of iodine atoms at the 3 and 5 positions of the benzoic acid ring. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Formation of Propoxybenzoyl Group: The propoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction using propoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Carbamothioylation: The carbamothioylamino group is introduced by reacting the intermediate with thiourea under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Amino or thio-substituted derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for designing new materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Diagnostic Agents: Due to the presence of iodine, it can be used in the development of radiolabeled compounds for imaging techniques like positron emission tomography (PET).
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Agriculture: It may find applications in the development of agrochemicals, such as herbicides or fungicides.
作用機序
The mechanism of action of 3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The presence of iodine atoms can enhance its binding affinity through halogen bonding interactions. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to covalent modification and inhibition of enzyme activity.
類似化合物との比較
3,5-Diiodosalicylic acid: Similar in structure but lacks the propoxybenzoyl and carbamothioylamino groups.
2-Hydroxy-3,5-diiodobenzoic acid: Another derivative of benzoic acid with hydroxyl and iodine substituents.
Uniqueness:
3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid: is unique due to the presence of both the propoxybenzoyl and carbamothioylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups with the iodine atoms makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
531533-66-1 |
|---|---|
分子式 |
C18H16I2N2O4S |
分子量 |
610.2 g/mol |
IUPAC名 |
3,5-diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16I2N2O4S/c1-2-6-26-12-5-3-4-10(7-12)16(23)22-18(27)21-15-13(17(24)25)8-11(19)9-14(15)20/h3-5,7-9H,2,6H2,1H3,(H,24,25)(H2,21,22,23,27) |
InChIキー |
TXNBQUHYSPLYJY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)



